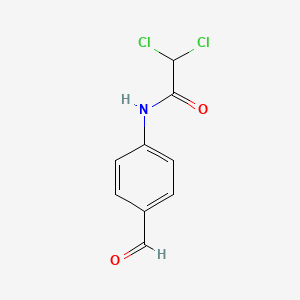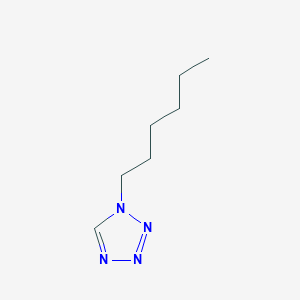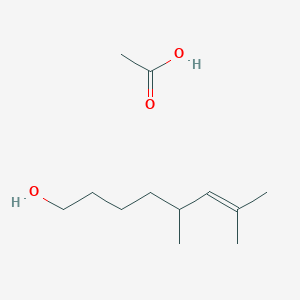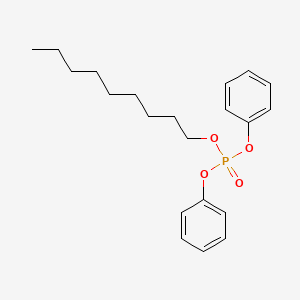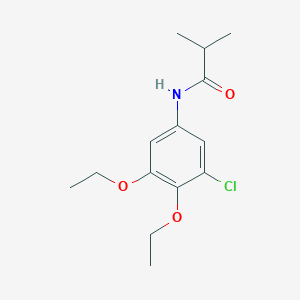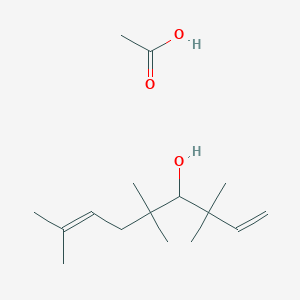
Acetic acid;3,3,5,5,8-pentamethylnona-1,7-dien-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;3,3,5,5,8-pentamethylnona-1,7-dien-4-ol is a chemical compound with the molecular formula C14H26O2. This compound is known for its unique structure, which includes multiple methyl groups and a diene system. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3,3,5,5,8-pentamethylnona-1,7-dien-4-ol typically involves the reaction of acetic acid with a precursor molecule that contains the 3,3,5,5,8-pentamethylnona-1,7-dien-4-ol structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product’s purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;3,3,5,5,8-pentamethylnona-1,7-dien-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Acetic acid;3,3,5,5,8-pentamethylnona-1,7-dien-4-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid;3,3,5,5,8-pentamethylnona-1,7-dien-4-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid;3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-naphthalen-2-ylmethyl ester
- Acetic acid;3-ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-ylmethyl ester
Uniqueness
Acetic acid;3,3,5,5,8-pentamethylnona-1,7-dien-4-ol is unique due to its specific structure, which includes multiple methyl groups and a diene system. This structure imparts distinct chemical properties, making it valuable for various scientific research applications.
Propriétés
Numéro CAS |
92095-83-5 |
|---|---|
Formule moléculaire |
C16H30O3 |
Poids moléculaire |
270.41 g/mol |
Nom IUPAC |
acetic acid;3,3,5,5,8-pentamethylnona-1,7-dien-4-ol |
InChI |
InChI=1S/C14H26O.C2H4O2/c1-8-13(4,5)12(15)14(6,7)10-9-11(2)3;1-2(3)4/h8-9,12,15H,1,10H2,2-7H3;1H3,(H,3,4) |
Clé InChI |
PWJSWTOMTGMTGH-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC(C)(C)C(C(C)(C)C=C)O)C.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


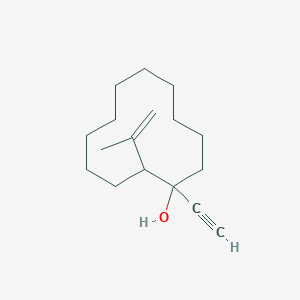
![[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]urea;hydrochloride](/img/structure/B14352893.png)
![7-(2H-1,3-Benzodioxol-5-yl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14352896.png)
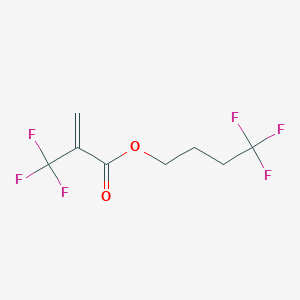
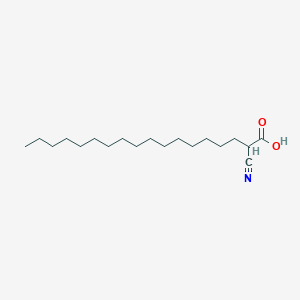

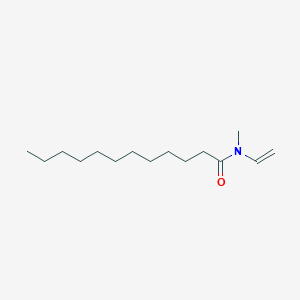
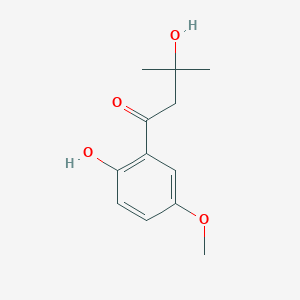
![2,2'-Methylenebis[5-(isocyanatomethyl)furan]](/img/structure/B14352940.png)
